molecular formula C7H14O5 B1588676 Methyl beta-L-Fucopyranoside CAS No. 24332-98-7

Methyl beta-L-Fucopyranoside

Cat. No.: B1588676
CAS No.: 24332-98-7
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-XUVCUMPTSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Methyl beta-L-fucopyranoside can be synthesized through various methods, including glycosylation reactions.

      Reaction Conditions: Specific conditions depend on the chosen synthetic route, but typical glycosylation reactions involve the use of glycosyl donors, acceptors, and catalysts.

      Industrial Production: While not widely produced industrially, research laboratories often prepare it for specific applications.

  • Chemical Reactions Analysis

      Reactivity: Methyl beta-L-fucopyranoside can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction conditions but often involve modified fucosyl derivatives.

  • Scientific Research Applications

      Chemistry: Methyl beta-L-fucopyranoside serves as a building block for synthesizing more complex carbohydrates.

      Biology: It plays a role in cell surface glycosylation and interactions.

      Medicine: Researchers explore its potential in drug delivery systems and as glycosylation mimetics.

      Industry: Limited industrial applications, but it contributes to glycochemistry research.

  • Mechanism of Action

      Targets: Methyl beta-L-fucopyranoside interacts with various proteins, including lectins and glycosyltransferases.

      Pathways: It modulates cell signaling, immune responses, and cell adhesion processes.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    (2S,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OHWCAVRRXKJCRB-XUVCUMPTSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1C(C(C(C(O1)OC)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H14O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    178.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    24332-98-7
    Record name Methyl beta-L-fucopyranoside
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024332987
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Methyl beta-L-fucopyranoside
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB03194
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name METHYL .BETA.-L-FUCOPYRANOSIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW71PB1NF3
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: The research mentions that Methyl beta-L-Fucopyranoside can act as an acceptor for endo-A transglycosylation, while Methyl alpha-L-fucopyranoside cannot. What is the significance of this difference in anomeric configuration?

    A1: The research by Fan et al. [] demonstrates that endo-A exhibits strict specificity for the beta-anomeric configuration of L-fucose derivatives in its transglycosylation activity. [] This suggests that the enzyme's active site has structural requirements that only allow binding and subsequent reaction with the beta-anomer. The inability of the alpha-anomer to engage with the enzyme highlights the importance of stereochemistry in enzyme-substrate interactions. This specificity could be crucial for the enzyme's biological role and has implications for the design of potential inhibitors or for engineering endo-A variants with altered substrate specificity.

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